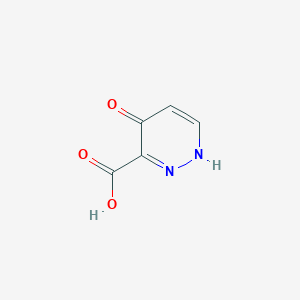
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, also known as 4-TMP, is a pyridine-based compound that has been widely used in organic synthesis and scientific research. 4-TMP is a versatile building block that can be used to create various organic molecules and polymers. It has been studied extensively due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, polymers, and other materials. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, as well as in the synthesis of other biologically active compounds. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has also been used in the synthesis of fluorescent probes, which can be used to detect and quantify biological molecules. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has been used in the synthesis of polymers for use in drug delivery systems.
Wirkmechanismus
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a versatile building block that can be used to synthesize various organic molecules and polymers. The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine depends on the type of reaction it is used in. In a ring-closing metathesis reaction, the metathesis catalyst facilitates the opening of the diene, which then reacts with the trifluoromethoxy groups to form the cyclic 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine product. In other reactions, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine can act as a nucleophile, an electrophile, or an acid-base catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine are largely unknown. However, it is known that 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine can be used to synthesize pharmaceuticals, such as antifungal agents, and other biologically active compounds. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has been used in the synthesis of fluorescent probes, which can be used to detect and quantify biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine in lab experiments include its versatility and its ability to be used in a variety of reactions. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine can be easily synthesized using a ring-closing metathesis reaction. The main limitation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is that it is not very stable in the presence of air and light, and thus should be stored in a dark, dry place.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine. These include further exploration of its potential applications in the synthesis of pharmaceuticals and other biologically active compounds, as well as its potential use in drug delivery systems. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, as well as its potential toxicity. Finally, further research could be conducted to explore the potential use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine in the synthesis of polymers and other materials.
Synthesemethoden
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is synthesized by a ring-closing metathesis reaction. This reaction involves a metathesis catalyst, such as Grubbs' second generation catalyst, and a diene, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. The reaction produces 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, which is a cyclic compound that contains two trifluoromethoxy groups. The reaction is typically carried out in a solvent, such as dichloromethane, and can be performed at room temperature.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine' involves the reaction of 4-bromo-2-(trifluoromethoxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the intermediate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine boronic acid. This intermediate is then reacted with potassium carbonate and iodobenzene diacetate in the presence of a copper catalyst to form the final product.", "Starting Materials": [ "4-bromo-2-(trifluoromethoxy)pyridine", "bis(pinacolato)diboron", "palladium catalyst", "potassium carbonate", "iodobenzene diacetate", "copper catalyst" ], "Reaction": [ "Step 1: 4-bromo-2-(trifluoromethoxy)pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the intermediate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine boronic acid.", "Step 2: The intermediate is then reacted with potassium carbonate and iodobenzene diacetate in the presence of a copper catalyst to form the final product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine." ] } | |
CAS-Nummer |
1356832-52-4 |
Produktname |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine |
Molekularformel |
C12H15BF3NO3 |
Molekulargewicht |
289.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




